molecular formula C28H44O6 B2739881 Polyporusterone B CAS No. 141360-89-6

Polyporusterone B

Cat. No. B2739881
M. Wt: 476.654
InChI Key: OQDKHYZVFZGSRC-YDDKKDTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyporusterone B is a triterpene carboxylic acid isolated from Polyporus umbellatus Fries . It has been found to have an inhibitory effect on free radical-induced lysis of red blood cells (hemolysis) .


Physical And Chemical Properties Analysis

Polyporusterone B has a molecular weight of 476.65 . Unfortunately, the search results do not provide more detailed physical and chemical properties of Polyporusterone B.

Scientific Research Applications

1. Isolation and Structural Analysis

  • Study Findings : Polyporusterone B, along with other similar compounds, was isolated from the sclerotia of Polyporus umbellatus. The structural elucidation of Polyporusterone B and related compounds was achieved through various chemical and spectroscopic techniques, including HR-FAB-MS and NMR (Zhou, Lin, & Guo, 2007).

2. Cytotoxic Activity

  • Study Findings : Research has demonstrated the cytotoxic action of Polyporusterone B on leukemia 1210 cell proliferation. This study provided initial insights into the potential therapeutic applications of Polyporusterone B in cancer treatment (Ohsawa, Yukawa, Takao, Murayama, & Bando, 1992).

3. Applications in Hair Regrowth

  • Study Findings : Polyporusterone B was identified as one of the active substances in herbs used for hair treatment. Its structure was determined through crystallographic and spectroscopic analysis, and it has shown effectiveness in promoting hair regrowth (Ishida et al., 1999).

4. Anti-Hemolytic Effects

  • Study Findings : Polyporusterone B, isolated from Polyporus umbellatus, exhibited significant inhibitory activities against free radical-induced lysis of red blood cells, indicating its potential in protecting against oxidative stress-related damage (Sekiya et al., 2005).

5. Phylogenetic and Phylogenomic Research

  • Study Findings : While not directly related to Polyporusterone B, studies on the phylogenetic and phylogenomic aspects of Polyporales, the order to which Polyporus umbellatus belongs, provide a broader understanding of the biological context and evolution of species producing compounds like Polyporusterone B (Binder et al., 2013).

6. Studies in Metabolomics and Transcriptomics

  • Study Findings : Research on the metabolomic and transcriptomic changes in Polyporus umbellatus sclerotia, where Polyporusterone B is found, helps in understanding the biosynthetic pathways and regulatory mechanisms of such compounds (Xing et al., 2022).

Safety And Hazards

Polyporusterone B is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15,17,19,21-24,30-34H,3,7-11,13-14H2,1-2,4-6H3/t17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDKHYZVFZGSRC-DWJOQFFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163192
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

CAS RN

141360-89-6
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141360-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
55
Citations
H Ishida, Y Inaoka, J Shibatani… - Biological and …, 1999 - jstage.jst.go.jp
… acetosyringone, 24S-polyporusterone A and polyporusterone B are potent hair-regrowth-… and spectral data, and those of polyporusterone B and acetosyringone were identified on the …
Number of citations: 53 www.jstage.jst.go.jp
YY Zhao, X Chao, Y Zhang, RC Lin, WJ Sun - Planta Medica, 2010 - thieme-connect.com
… The steroids ergone (1), (22E, 24R)-ergosta-7,22-dien-3β-ol (2), 5α,8α-epidioxy-(22E,24R) ‐ergosta-6,22-dien-3β-ol (3), ergosta-6,22-dien-3β,5α,6β-triol (4), and polyporusterone B (5) …
Number of citations: 70 www.thieme-connect.com
XH Cheng, SX Guo, CL Wang - Journal of Integrative Plant …, 2006 - Wiley Online Library
… A and polyporusterone B were assayed in samples of natural and cultured sclerotia. Both natural and cultured sclerotia contained 24Spolyporusterone A and polyporusterone B. …
Number of citations: 21 onlinelibrary.wiley.com
D Zhao, TJ Wei, MY Yan, QR Tang, RD He, JD Yue… - Drugs and …, 2019 - cabdirect.org
Objective: To establish an HPLC with wavelength switching method for determination of polyporusterone B, polyporusterone A, dehydrotumulosic acid, polyporenic acid C, …
Number of citations: 0 www.cabdirect.org
N Sekiya, H Hikiami, Y Nakai, I Sakakibara… - Biological and …, 2005 - jstage.jst.go.jp
… In the present study, however, it was at least confirmed that the polyporusterone B is one of the active compounds that assume responsibility for the radical scavenging effect of Chuling. …
Number of citations: 36 www.jstage.jst.go.jp
S Nobuyasu, H Hiroaki, N Yoichiro, S Iwao… - Biological & …, 2005 - cir.nii.ac.jp
… A and polyporusterone B, were found to have inhibitory activities against AAPH-induced lysis of red blood cells. The anti-hemolytic effect was significantly stronger in polyporusterone B …
Number of citations: 3 cir.nii.ac.jp
Q Liu, S Zhuang, S Li, Y Nong, Y Zhang… - Phytochemical …, 2023 - Wiley Online Library
… The figure reveals that with the increase of the concentration of polyporusterone B, Vm gradually decreases and Km gradually increases, indicating the characteristics of a mixed …
Y Sun, K Yasukawa - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
Bioassay-guided fractionation of the ethyl acetate extract from the sclerotium of Polyporus umbellatus resulted in the isolation of three new ergostane-type ecdysteroids, named …
Number of citations: 85 www.sciencedirect.com
I Hitoshi, I Yasunori, S Jun-ichi, F Makoto… - … & Pharmaceutical Bulletin, 1999 - cir.nii.ac.jp
… The structures of 1, 2 and 3 were determined as acetosyringone, polyporusterone A, and polyporusterone B by comparison of their spectral data with that of authentic samples, …
Number of citations: 2 cir.nii.ac.jp
T Ohsawa, M Yukawa, C Takao… - Chemical and …, 1992 - jstage.jst.go.jp
… Compound 2 named polyporusterone B from fraction D was positive in both the … Accordingly, the structure of polyporusterone B was determined as 2. Compound 3, named …
Number of citations: 135 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.